Fmoc-L-Val-OH-13C5,15N: A Technical Guide for Researchers
Fmoc-L-Val-OH-13C5,15N: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Val-OH-13C5,15N is a stable isotope-labeled amino acid that serves as a critical tool in advanced biochemical and biomedical research.[1] This valine derivative is protected at its amino group by a fluorenylmethoxycarbonyl (Fmoc) group, making it ideal for solid-phase peptide synthesis (SPPS).[2] The incorporation of five Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes provides a distinct mass shift, enabling precise quantification of peptides and proteins by mass spectrometry (MS) and facilitating structural analysis by nuclear magnetic resonance (NMR) spectroscopy.[3][4] This guide provides a comprehensive overview of Fmoc-L-Val-OH-13C5,15N, its properties, experimental protocols for its use, and its applications in quantitative proteomics and the study of signaling pathways.
Core Properties and Specifications
Fmoc-L-Val-OH-13C5,15N is a white to off-white solid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Synonyms | Fmoc-L-valine-¹³C₅,¹⁵N; Fmoc-Val-OH-¹³C₅,¹⁵N; N-(9-Fluorenylmethoxycarbonyl)-L-valine-¹³C₅,¹⁵N |
| Molecular Formula | C₁₅¹³C₅H₂₁¹⁵NO₄ |
| Molecular Weight | 345.34 g/mol [4] |
| Labeled CAS Number | 1217442-94-8[4] |
| Unlabeled CAS Number | 68858-20-8[4] |
| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N[5] |
| Chemical Purity | ≥98%[4] |
| Melting Point | 143-145 °C[5] |
| Solubility | Soluble in DMSO (250 mg/mL with ultrasonic and warming) and DMF.[1] |
| Storage Conditions | Store at 2-8°C, protected from light and moisture.[4] For stock solutions, store at -20°C for up to one month or -80°C for up to six months, protected from light.[1] |
Applications in Research
The primary application of Fmoc-L-Val-OH-13C5,15N is in the synthesis of stable isotope-labeled peptides.[6] These labeled peptides are indispensable tools in a variety of research areas:
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Quantitative Proteomics: Labeled peptides synthesized with Fmoc-L-Val-OH-13C5,15N are used as internal standards in mass spectrometry-based quantitative proteomics.[4] By spiking a known amount of the heavy-labeled peptide into a biological sample, the absolute or relative quantity of the corresponding endogenous (light) peptide can be accurately determined.[7] This is crucial for biomarker discovery and validation.
-
Mass Spectrometry (MS): The known mass shift of +6 Da allows for clear differentiation between the labeled and unlabeled peptides in a mass spectrometer.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of ¹³C and ¹⁵N isotopes can be leveraged in NMR studies to gain insights into peptide and protein structure and dynamics.
-
Metabolic Flux Analysis: Isotope-labeled amino acids can be used to trace the metabolic fate of amino acids in cellular pathways.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Val-OH-13C5,15N
The following is a generalized protocol for the manual Fmoc-based solid-phase synthesis of a peptide containing a ¹³C and ¹⁵N labeled valine residue. This protocol can be adapted for automated peptide synthesizers.
Materials:
-
Fmoc-L-Val-OH-13C5,15N
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amide peptides)
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF (v/v) for Fmoc deprotection
-
Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
-
Coupling of Fmoc-L-Val-OH-13C5,15N:
-
Dissolve Fmoc-L-Val-OH-13C5,15N (2-5 equivalents relative to resin loading) and an activator (e.g., HBTU or Oxyma) in DMF.
-
Add a base (e.g., DIPEA) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. The coupling efficiency of Fmoc-L-Val-OH-13C5,15N is expected to be comparable to its unlabeled counterpart.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Preparation of an Internal Standard for LC-MS/MS Quantification
Procedure:
-
Synthesis and Purification: Synthesize the desired valine-containing peptide using Fmoc-L-Val-OH-13C5,15N following the SPPS protocol. Purify the peptide to a high degree (>95%) using RP-HPLC.
-
Quantification of the Labeled Peptide: Accurately determine the concentration of the purified labeled peptide stock solution using a reliable method such as amino acid analysis.
-
Sample Preparation:
-
Take a known volume or weight of the biological sample to be analyzed (e.g., plasma, cell lysate).
-
Spike a known amount of the purified labeled peptide internal standard into the sample.
-
Perform protein precipitation or other sample clean-up steps as required.
-
If analyzing a protein, perform enzymatic digestion (e.g., with trypsin) to generate peptides.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Develop a chromatographic method to separate the peptide of interest. The labeled and unlabeled peptides should co-elute.
-
Set up the mass spectrometer to monitor specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (labeled) peptides (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Integrate the peak areas for the selected transitions of both the light and heavy peptides.
-
Calculate the peak area ratio of the light peptide to the heavy peptide.
-
Quantify the amount of the endogenous peptide in the original sample by comparing this ratio to a calibration curve constructed with known amounts of the light peptide and a fixed amount of the heavy peptide internal standard.
-
Visualization of Experimental Workflows and Signaling Pathways
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A generalized workflow for Fmoc solid-phase peptide synthesis.
Workflow for Quantitative Proteomics using a Labeled Peptide Standard
Caption: Workflow for quantitative proteomics using a stable isotope-labeled peptide internal standard.
Valine's Role in the mTOR Signaling Pathway
Valine, as a branched-chain amino acid, can play a role in activating the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[8][9] A stable isotope-labeled peptide containing valine could be used to quantify proteins within this pathway to study its activation or inhibition under various conditions.
Caption: Simplified diagram of valine's role in activating the mTOR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. L-Valine-ð-Fmoc (¹³Câ , 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Fmoc-Val-OH-13C5,15N Aldrich CAS No.68858-20-8 (related) [sigmaaldrich.com]
- 6. Fmoc-Val-OH (U-13C5, 15N) - 0.1 g [anaspec.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
